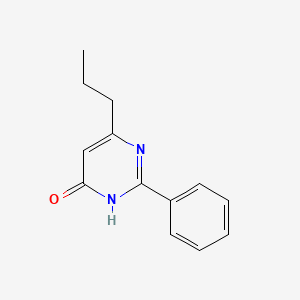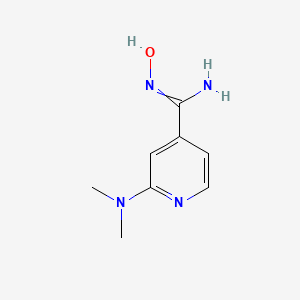
2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one
説明
“2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of dihydropyrimidinone compounds, such as “2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one”, often involves the Biginelli reaction . This is a multicomponent reaction that involves a reusable and heterogeneous catalyst . The reaction is efficient, cost-effective, and environmentally friendly, as it can be carried out under solvent-free conditions .Molecular Structure Analysis
The InChI code for “2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one” is 1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one” is a powder with a melting point of 150-151°C .科学的研究の応用
Efficient Synthesis Techniques
- An efficient synthesis of 3,4-dihydropyrimidin-2-ones incorporating a phenyl moiety, like 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one, has been achieved using microwave-assisted Biginelli-like reactions. This method provides a streamlined approach for producing these compounds, which can be useful in various scientific applications (Kefayati, Fakhriyannejad, & Mohammadi, 2009).
Biological and Pharmacological Properties
- Certain 3,4-dihydropyrimidin-2-ones derivatives have shown antimicrobial and antitubercular activities. This suggests potential applications in developing new therapeutic agents targeting specific bacterial strains and tuberculosis (Modha, Datta, & Parekh, 2001).
- The binding properties of dihydropyrimidinones derivatives with DNA, like 3,4-dihydropyrimidin-2(1H)-one compounds, have been studied. These compounds exhibit significant tumor cell inhibition rates, indicating their potential as antitumor agents (Wang, Li, Gou, Chen, Yan, & Lu, 2013).
Advanced Synthesis Methods
- New methods for synthesizing dihydropyrimidin-2-ones have been developed, utilizing environmentally friendly conditions and yielding compounds with therapeutic and pharmacological properties. This approach aligns with the growing need for sustainable chemical synthesis in pharmaceutical chemistry (Kęciek, Paprocki, Koszelewski, & Ostaszewski, 2020).
Novel Compounds and Their Activities
- Studies have synthesized novel dihydropyrimidin-2(1H)-one derivatives and evaluated their biological activities, such as antimicrobial and antioxidant properties. These findings are crucial for the development of new drugs with specific biological actions (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
Potential in Drug Development
- The synthesis and anticancer activity evaluation of compounds derived from 3,4-dihydropyrimidin-2(1H)-one have been researched. These studies are integral to understanding how modifications in the chemical structure of these compounds can enhance their anti-proliferative potency, leading to potential new treatments for diseases like glioma (Liu, Liu, Zhang, Guo, Wang, Meng, Sun, & Liu, 2019).
特性
IUPAC Name |
2-phenyl-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOVLHLLUQZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)
![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)


![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)